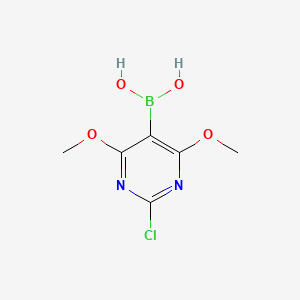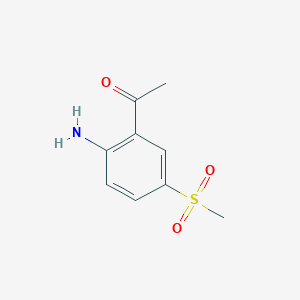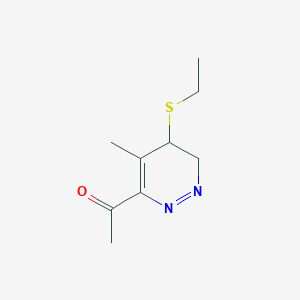
6-Bromo-1,4-dihydroquinoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,4-dihydroquinoline-2,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a quinoline core with two carbonyl groups at the 2nd and 3rd positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dihydroquinoline-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as l-proline to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of eco-friendly and sustainable methods, such as microwave and ultraviolet irradiation-promoted synthesis, is gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,4-dihydroquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Bromo-1,4-dihydroquinoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dihydroquinoline-2,3-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with bacterial enzymes, disrupting their metabolic processes and exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
6-Chloro-1,4-dihydroquinoline-2,3-dione: Exhibits similar biological activities but with different potency and selectivity
Uniqueness: 6-Bromo-1,4-dihydroquinoline-2,3-dione stands out due to the presence of the bromine atom, which can enhance its biological activity and selectivity. This unique substitution pattern allows for the exploration of new therapeutic applications and the development of novel derivatives with improved efficacy .
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-bromo-1,4-dihydroquinoline-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3H,4H2,(H,11,13) |
InChI Key |
CRZQDIRZKDQXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
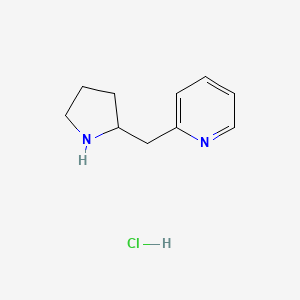
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
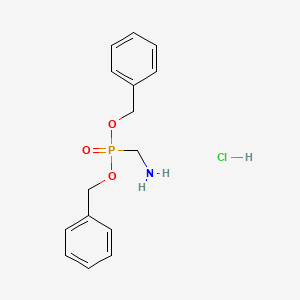
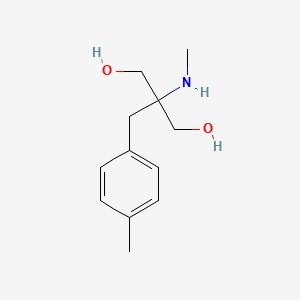
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)

![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)

